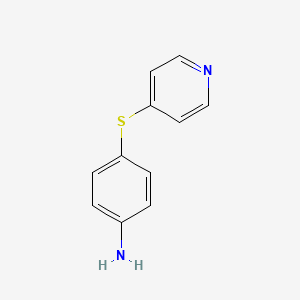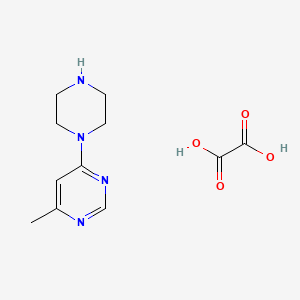
4-Methyl-6-(piperazin-1-yl)pyrimidine; oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-6-(piperazin-1-yl)pyrimidine; oxalic acid” is a compound that is part of a class of molecules known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of these compounds involves a series of steps. In one example, piperazine was added to a solution of a precursor compound and potassium carbonate in chloroform at room temperature . The resulting mixture was then refluxed .Molecular Structure Analysis
The molecular structure of these compounds was characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of piperazine with a precursor compound in the presence of potassium carbonate . The resulting mixture was then refluxed .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación
Neuroprotective and Anti-neuroinflammatory Agents
4-Methyl-6-(piperazin-1-yl)pyrimidine: derivatives have shown potential as neuroprotective and anti-neuroinflammatory agents. These compounds can be beneficial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The derivatives have been evaluated for their ability to protect neuronal cells and reduce inflammation, which is crucial in slowing down the progression of neurodegenerative conditions.
Antiviral Activity
Pyrimidine and its derivatives, including 4-Methyl-6-(piperazin-1-yl)pyrimidine , have been utilized for their antiviral properties. These compounds can inhibit the replication of viruses, making them a valuable asset in the development of new antiviral drugs .
Anticancer Activity
The compound has been studied for its efficacy in cancer treatment. It exhibits anticancer activity by interfering with the proliferation of cancer cells. This makes it a candidate for inclusion in chemotherapeutic regimens aimed at combating various types of cancer .
Antioxidant Properties
Oxidative stress is a factor in many diseases, and antioxidants are crucial in mitigating its effects4-Methyl-6-(piperazin-1-yl)pyrimidine has demonstrated antioxidant properties, which can help in protecting cells from damage caused by free radicals .
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Its ability to combat bacterial infections adds to its versatility in pharmaceutical applications, providing an alternative to traditional antibiotics .
Antifungal Agents
The synthesis of certain derivatives has led to compounds with potential antifungal properties. These could be used to treat fungal infections, offering a new approach to antifungal therapy .
Pharmacological Profiles
Derivatives of 4-Methyl-6-(piperazin-1-yl)pyrimidine have a wide range of pharmacological profiles, including antibacterial, antitumor, antifungal, and anti-inflammatory activities. This diversity in application highlights the compound’s potential in various therapeutic areas .
Propiedades
IUPAC Name |
4-methyl-6-piperazin-1-ylpyrimidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.C2H2O4/c1-8-6-9(12-7-11-8)13-4-2-10-3-5-13;3-1(4)2(5)6/h6-7,10H,2-5H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFNAISTCJUQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCNCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(piperazin-1-yl)pyrimidine; oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3004770.png)
![4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3004771.png)
![3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3004773.png)
![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)


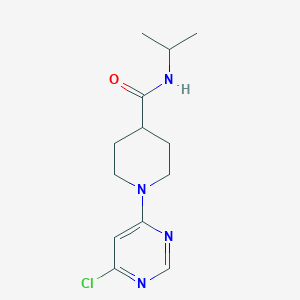
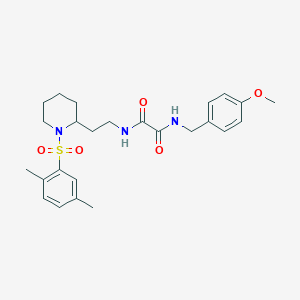
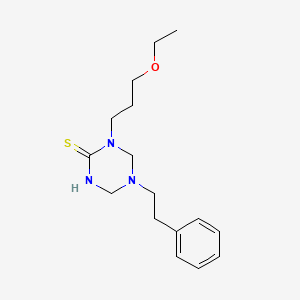
![N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004783.png)

